4-Bromo-5-methylpyrimidine

Description

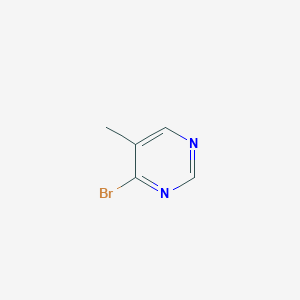

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNAUFGRFTNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616354 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257851-33-4 | |

| Record name | 4-Bromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 4-Bromo-5-methylpyrimidine: A Technical Guide for Medicinal Chemists

Foreword: The Unassuming Importance of a Substituted Pyrimidine

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry.[1] Its prevalence in clinically significant molecules, from anticancer agents to antivirals, underscores the enduring value of this nitrogen-containing ring system.[1][2] Among the vast array of functionalized pyrimidines, 4-bromo-5-methylpyrimidine emerges as a particularly valuable intermediate. The strategic placement of the bromine atom at the 4-position and the methyl group at the 5-position offers a versatile platform for molecular elaboration, enabling chemists to explore novel chemical space in the pursuit of potent and selective therapeutics.[3][4]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from simple, readily available precursors. Moving beyond a mere recitation of protocols, this document delves into the mechanistic rationale behind the chosen synthetic strategies, offering field-proven insights to guide researchers and drug development professionals in their quest for efficient and scalable synthetic routes.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The optimal route will invariably depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide will focus on two primary, well-validated strategies:

-

Construction of the Pyrimidine Core: Building the heterocyclic ring from acyclic precursors.

-

Functionalization of a Pre-existing Pyrimidine Ring: Modifying a suitably substituted pyrimidine to introduce the desired bromo and methyl groups.

The following sections will provide a detailed examination of these approaches, complete with step-by-step protocols and mechanistic insights.

Methodology 1: Building the Pyrimidine Core from Acyclic Precursors

A fundamental and highly flexible approach to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment, such as an amidine.[5] This strategy allows for the direct installation of substituents on the pyrimidine ring based on the choice of starting materials.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points towards a substituted amidine and a three-carbon component. A particularly effective strategy involves the use of 2-bromomalonaldehyde and acetamidine, which provides a direct route to the target molecule.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: One-Pot Synthesis from 2-Bromomalonaldehyde and Acetamidine

This one-pot reaction provides an efficient pathway to 5-bromo-2-substituted pyrimidine compounds.[6] While the patent describes the synthesis of 5-bromo-2-methylpyrimidine, the principles can be adapted for the synthesis of the 4-bromo isomer through careful selection of precursors and reaction conditions. For the direct synthesis of this compound, a variation of this approach would be necessary, potentially starting with a different set of precursors to achieve the desired substitution pattern.

A more direct and validated approach to a closely related isomer, 5-bromo-4,6-dimethylpyrimidine, involves the bromination of 4,6-dimethylpyrimidine.[7] This highlights a common strategy of building the core and then functionalizing it.

For the purpose of this guide, we will present a robust, multi-step synthesis that offers greater control over the final product's regiochemistry, starting from readily available precursors.

Methodology 2: Functionalization of a Pre-existing Pyrimidine Ring

A highly practical and scalable approach involves the modification of a pre-existing, suitably substituted pyrimidine ring. This strategy often provides better control over the regiochemistry of the final product. A common and effective route starts with the commercially available 6-methylpyrimidin-4-ol.

Synthetic Workflow

The overall workflow for this approach is depicted below:

Caption: Synthetic workflow from 6-methylpyrimidin-4-ol.

While the above workflow leads to a closely related isomer, a more direct synthesis of this compound can be achieved through a different pathway, for instance, by starting with 5-bromopyrimidine.

Experimental Protocol: Synthesis from 5-Bromopyrimidine

A documented, albeit low-yielding, synthesis of 5-bromo-4-methylpyrimidine has been reported starting from 5-bromopyrimidine.[8] This method utilizes an organometallic reagent to introduce the methyl group.

Step 1: Methylation of 5-Bromopyrimidine

-

Reaction: An ether solution of methyl lithium is added dropwise to a solution of 5-bromopyrimidine in ether at room temperature.

-

Mechanism: The methyl lithium acts as a potent nucleophile, adding to the electron-deficient pyrimidine ring.

-

Duration: The reaction mixture is stirred at room temperature for 1 hour.[8]

Step 2: Oxidation

-

Reagent: A solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran is added to the reaction mixture.

-

Purpose: DDQ is a strong oxidizing agent that facilitates the aromatization of the dihydropyrimidine intermediate formed in the first step.

-

Duration: The mixture is stirred for 16 hours at room temperature.[8]

Step 3: Work-up and Purification

-

Extraction: Water and ethyl acetate are added for extraction, and the organic layer is separated.

-

Washing: The organic layer is washed with 1 M aqueous sodium hydroxide.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography to afford 5-bromo-4-methylpyrimidine.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Bromopyrimidine | [8] |

| Reagents | Methyl lithium, DDQ | [8] |

| Yield | 15% | [8] |

| Appearance | Yellow oil | [8] |

Alternative Scalable Synthesis: A Multi-Step Approach

For a more scalable and potentially higher-yielding synthesis, a multi-step approach starting from 6-methylpyrimidin-4-ol is highly recommended for the synthesis of the closely related 4-substituted 5-bromo-6-methylpyrimidines.[7] This general strategy can be adapted for the synthesis of this compound.

Step 1: Bromination of 6-Methylpyrimidin-4-ol

-

Procedure: To a solution of 6-methylpyrimidin-4-ol in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) or bromine is added.

-

Rationale: The pyrimidinol exists in tautomeric equilibrium with its keto form, and the ring is activated towards electrophilic substitution.

Step 2: Chlorination of 5-Bromo-6-methylpyrimidin-4-ol

-

Procedure: The resulting 5-bromo-6-methylpyrimidin-4-ol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

-

Mechanism: The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion to yield 5-bromo-4-chloro-6-methylpyrimidine.

Step 3: Introduction of the Methyl Group

-

Procedure: The 4-chloro substituent can be displaced by a methyl group through various methods, such as organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling with a methylating agent).

This multi-step approach, while longer, offers the advantage of building complexity in a controlled manner and is generally more amenable to large-scale synthesis.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of novel therapeutic agents. The synthetic strategies outlined in this guide, from the construction of the pyrimidine core to the functionalization of a pre-existing ring, offer researchers a range of options to access this important intermediate. The choice of a specific synthetic route will be guided by factors such as scale, cost, and the availability of starting materials. By understanding the underlying chemical principles and leveraging the detailed protocols provided, scientists can efficiently synthesize this compound and unlock its potential in the development of next-generation pharmaceuticals.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-5-methylpyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 4-Bromo-5-methylpyrimidine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally related compounds. This guide is intended to assist researchers in the identification and characterization of this compound and its analogues.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar pyrimidine derivatives and general spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-2 |

| ~8.5 - 8.7 | Singlet | 1H | H-6 |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C-4 |

| ~158 - 160 | C-2 |

| ~156 - 158 | C-6 |

| ~115 - 117 | C-5 |

| ~18 - 20 | -CH₃ |

Note: Carbons in aromatic and heteroaromatic rings exhibit chemical shifts in characteristic ranges, with substitutions influencing the final values.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1450 | Strong-Medium | C=C and C=N Stretching in Pyrimidine Ring |

| 1450 - 1350 | Medium | -CH₃ Bending |

| 1200 - 1000 | Medium | C-N Stretching |

| ~700 - 500 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 172/174 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |

| 93 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

Note: The molecular formula for this compound is C₅H₅BrN₂ with a molecular weight of approximately 173.01 g/mol .[1] The monoisotopic mass is 171.96361 Da.[1]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies typically employed for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, often at frequencies of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy IR spectra can be obtained using various techniques. For solid samples, a KBr pellet may be prepared by mixing a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium). Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, forming ions. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

References

Physical and chemical properties of 4-Bromo-5-methylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, reactivity, and plausible synthetic routes. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data and comparative information from its isomer, 5-Bromo-4-methylpyrimidine, to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a halogenated pyrimidine derivative. Its structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1257851-33-4 |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Canonical SMILES | CC1=CN=C(N=C1)Br |

| InChI Key | N/A |

The physical properties of this compound are summarized in the following table. It is important to note that much of the available data is predicted through computational models.

| Property | Value | Source |

| Boiling Point | 221.3 ± 20.0 °C | Predicted |

| Density | 1.596 ± 0.06 g/cm³ | Predicted |

| pKa | 0.20 ± 0.16 | Predicted |

| Form | Liquid | N/A |

| Color | Colourless | N/A |

Synthesis of this compound

A common and effective method for the synthesis of 4-bromopyrimidines involves the bromination of the corresponding pyrimidin-4-one precursor. Reagents such as phosphorus oxybromide (POBr₃) are typically employed for this transformation.

Plausible Synthetic Pathway

A plausible synthetic route to this compound starts from 5-methylpyrimidin-4-one. The hydroxyl group at the 4-position is converted to a bromine atom using a brominating agent like phosphorus oxybromide.

Navigating the Synthesis and Application of Bromomethylpyrimidines: A Technical Guide

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpyrimidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the common isomerism in substituted pyrimidines, this guide will also address the closely related and more extensively documented 5-Bromo-4-methylpyrimidine, as much of the available literature refers to this isomer. This document details the chemical properties, synthesis protocols, and potential applications of these compounds, with a focus on their role as versatile building blocks in medicinal chemistry.

Molecular Structure and Identification

The nomenclature of substituted pyrimidines can be ambiguous, leading to potential confusion between isomers. The compound requested, this compound, has the bromine atom at position 4 and the methyl group at position 5 of the pyrimidine ring. However, a significant portion of commercially available and published data refers to 5-Bromo-4-methylpyrimidine , which has the CAS Number 1439-09-4 .[1] Given the prevalence of data for the latter, it is probable that researchers seeking information on "this compound" will find the data for CAS 1439-09-4 to be what they are looking for.

Molecular Formula: C₅H₅BrN₂

Molecular Weight: 173.01 g/mol

Below is a table summarizing the key identifiers for 5-Bromo-4-methylpyrimidine.

| Identifier | Value |

| IUPAC Name | 5-bromo-4-methylpyrimidine |

| CAS Number | 1439-09-4[1] |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| InChI | InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |

| InChIKey | ALRPHTZYJPXPGN-UHFFFAOYSA-N |

| SMILES | CC1=NC=NC=C1Br |

Physicochemical Properties

The physical and chemical properties of 5-Bromo-4-methylpyrimidine are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

| Property | Value |

| Appearance | Liquid[1] |

| Purity | ≥98%[1] |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 171.96361 Da |

| Monoisotopic Mass | 171.96361 Da |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 8 |

Synthesis of Brominated Pyrimidines

The synthesis of brominated pyrimidines can be achieved through various methods. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[2] This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide.[2] Another approach involves the condensation of 2-aminonitrile compounds with halogenoacetonitriles.[2]

General Experimental Protocol for the Synthesis of Condensed 4-Bromopyrimidines

This protocol describes a general method for synthesizing condensed 4-bromopyrimidines.[2]

Materials:

-

2-aminonitrile (10 mmol)

-

Halogenoacetonitrile (10 mmol)

-

Saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL)

-

Crushed ice

-

n-hexane for recrystallization

Procedure:

-

To a mixture of 10 mmol of 2-aminonitrile and 10 mmol of halogenoacetonitrile, add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane.

-

Stir the resultant mixture at 15-20°C for 2 hours.

-

Allow the reaction mixture to stand at room temperature for 1 hour.

-

Pour the reaction mixture into crushed ice.

-

The condensed 4-bromopyrimidines will be obtained as pale yellow solids.

-

Filter the solids and recrystallize them from n-hexane.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3] Brominated pyrimidines, in particular, serve as versatile intermediates for the synthesis of more complex molecules, often through cross-coupling reactions.[4] The pyridine scaffold is a cornerstone in the development of novel therapeutic agents, and derivatives such as bromomethylpyridines are valuable building blocks.[4]

These compounds are particularly important in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[4] The bromine atom on the pyrimidine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups to explore structure-activity relationships.[4]

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of a brominated pyrimidine to its potential application in drug discovery.

References

Solubility Profile of 4-Bromo-5-methylpyrimidine: A Technical Guide for Researchers

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for 4-Bromo-5-methylpyrimidine in common organic solvents. The information presented herein provides a framework for the experimental determination and presentation of such data.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the standard methodologies for determining the solubility of this compound and provides a template for the systematic presentation of the resulting data.

While specific solubility data is not currently available in the public domain, this document equips researchers with the necessary protocols and data visualization tools to generate and report this crucial physicochemical property.

Physicochemical Properties

A summary of the known physicochemical properties of a related isomer, 5-Bromo-4-methylpyrimidine, is provided below. It is important to note that the positional isomerism will influence the physical properties, including solubility.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| Molecular Weight | 173.01 g/mol | [1][2][3] |

| Appearance | Yellow oil (for 5-bromo-4-methylpyrimidine) | [4] |

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed quantitative solubility data for this compound in common organic solvents has been identified. To facilitate future research and data compilation, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | |

| Toluene | Data not available | Data not available | |

| n-Hexane | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

Navigating the Stability and Storage of 4-Bromo-5-methylpyrimidine: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for the chemical compound 4-Bromo-5-methylpyrimidine. Due to a lack of publicly available quantitative stability studies on this specific molecule, this guide synthesizes general best practices from safety data sheets of structurally similar compounds and established regulatory guidelines for stability testing.

Overview and General Recommendations

Based on safety data sheets for analogous compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] For some related compounds, protection from light is also recommended to prevent potential photodegradation.[2][3]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following conditions are recommended. These are qualitative guidelines derived from information on similar chemical structures.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration may be advisable for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[1][2][3] | To prevent the accumulation of potentially harmful vapors. |

| Container | Keep container tightly closed.[1][2][3] | To prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation. |

| Light Exposure | Protect from light.[2][3] | To prevent photodegradation, a common degradation pathway for halogenated organic compounds. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids.[2] | To prevent vigorous and potentially hazardous chemical reactions. |

Potential Degradation Pathways

While specific degradation products of this compound have not been documented in the literature, potential degradation pathways can be inferred based on its chemical structure. These may include:

-

Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, leading to the formation of 5-methyl-4-hydroxypyrimidine.

-

Oxidation: The pyrimidine ring and the methyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

-

Photodegradation: Exposure to UV or visible light could induce cleavage of the C-Br bond or other photochemical reactions.

The following diagram illustrates the logical relationship between environmental factors and the stability of this compound, highlighting recommended mitigation strategies.

Caption: Factors influencing the stability of this compound and recommended mitigation strategies.

Framework for Experimental Stability Protocol

For organizations requiring quantitative stability data, a formal study is necessary. The following experimental protocol is a generalized framework adapted from the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines on stability testing.[4][5][6]

Objective

To establish a re-test period for this compound by evaluating its stability under various storage conditions.

Materials and Methods

-

Test Substance: At least one batch of this compound with a documented certificate of analysis.

-

Container Closure System: The compound should be stored in the container system intended for routine storage and use.[4][6]

-

Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from potential degradation products.

Storage Conditions

As per ICH guidelines, the following storage conditions are recommended for long-term, intermediate, and accelerated stability studies.[5][6]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency

The frequency of testing should be sufficient to establish the stability profile of the substance.[5][7]

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Intermediate (if applicable): 0, 3, 6 months

-

Accelerated: 0, 3, 6 months

Stability-Indicating Parameters

The following parameters should be monitored at each time point:

-

Appearance: Visual inspection for changes in color and physical state.

-

Assay: Determination of the concentration of this compound.

-

Degradation Products: Identification and quantification of any new impurities.

-

Water Content: Measurement of moisture content.

Stress Testing

To understand the intrinsic stability of the molecule, stress testing should be conducted on a single batch.[6] This involves exposing the compound to more extreme conditions than those used in accelerated testing, such as:

-

Elevated Temperature: e.g., 50°C, 60°C.

-

High Humidity: e.g., ≥75% RH.

-

Photostability: Exposure to a standardized light source.

-

Hydrolytic Conditions: Exposure to acidic, basic, and neutral solutions.

-

Oxidative Conditions: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

The following diagram outlines a general workflow for conducting a stability study of this compound.

Caption: A generalized workflow for conducting a stability study of this compound.

Conclusion

While specific, quantitative stability data for this compound is not currently available in the public domain, a conservative approach to its storage and handling is crucial for maintaining its quality. By adhering to the recommended conditions outlined in this guide and, where necessary, conducting formal stability studies based on the provided framework, researchers and drug development professionals can ensure the integrity of this important chemical intermediate in their scientific endeavors.

References

Foundational Principles: The Rationale for Structural Analysis

An In-depth Technical Guide: Crystal Structure Analysis of 4-Bromo-5-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the structural elucidation of this compound via single-crystal X-ray diffraction. As a foundational heterocyclic scaffold, pyrimidine and its derivatives are of paramount importance in medicinal chemistry and drug development.[1][2] The introduction of a bromine atom and a methyl group creates a molecule with specific electronic and steric properties, making a precise understanding of its three-dimensional structure crucial for rational drug design, polymorphism studies, and materials science applications.[3][4] This guide moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure.[5] For this compound, a halogenated pyrimidine, understanding its crystal packing, intermolecular interactions (such as halogen bonding or π-stacking), and precise molecular geometry is essential.[3][6] This knowledge allows scientists to:

-

Design Novel Therapeutics: By understanding how the molecule interacts with biological targets at an atomic level, more potent and selective drugs can be designed.[7]

-

Control Solid-State Properties: Predict and control polymorphism, solubility, and stability, which are critical factors in pharmaceutical formulation.[8][9]

-

Elucidate Reaction Mechanisms: Unambiguously confirm the product of a chemical synthesis.[9]

Experimental Workflow: A Validated Protocol

The journey from a powdered compound to a fully refined crystal structure involves a sequence of meticulous steps. Each stage is critical for the quality of the final model.[10]

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Crystal Growth: The Art and Science of Nucleation

The acquisition of a high-quality single crystal is the most crucial, and often most challenging, step in the process.[10][11] Without a suitable crystal, diffraction analysis is impossible. For small organic molecules like this compound, slow evaporation is a reliable method.

Step-by-Step Protocol: Slow Evaporation

-

Purity Confirmation: Ensure the starting material is of high purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Test the solubility of this compound in a variety of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate). The ideal solvent will fully dissolve the compound at a moderate concentration.

-

Solution Preparation: Create a nearly saturated solution in a clean, small-volume vial (e.g., 2 mL).

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial to remove any microscopic dust or particulate matter that could cause rapid, uncontrolled nucleation.

-

Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes using a fine needle. This restricts the rate of solvent evaporation, allowing molecules to organize slowly into a well-ordered lattice.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor over several days to weeks for the appearance of clear, well-formed crystals with sharp edges.

Expertise in Action: The choice to use slow evaporation is deliberate. It operates under conditions close to equilibrium, which favors the formation of the most thermodynamically stable crystal form (polymorph), a critical consideration in pharmaceutical development.[8]

Data Collection: Illuminating the Atomic Lattice

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][9][12]

Step-by-Step Protocol: Data Acquisition

-

Crystal Mounting: Carefully select a crystal (typically 0.1-0.3 mm in size) with no visible cracks or defects.[11] Mount it on a cryoloop.

-

Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the intense X-ray beam.[12]

-

-

Data Collection: Mount the crystal on a diffractometer. An automated routine will determine the unit cell dimensions and Bravais lattice.[13] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the resulting diffraction patterns on a detector.[13][14]

Structure Solution and Refinement: Decoding the Data

The collected diffraction data consists of thousands of reflection intensities. The process of converting this data into a final atomic model is computationally intensive.

Step-by-Step Protocol: From Reflections to Model

-

Data Processing: The raw images are processed to integrate the intensity of each reflection and apply corrections. The data is then scaled and merged.[13] A key quality indicator, R(int), measures the agreement between symmetry-equivalent reflections; a low value is desirable.

-

Structure Solution: The "phase problem" is solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to derive initial phase estimates.[10][14] This yields an initial, approximate electron density map.

-

Model Building: An initial atomic model of this compound is fitted into the electron density map.

-

Refinement: The model is refined using iterative cycles of least-squares minimization.[14] This process adjusts atomic coordinates and thermal parameters to improve the agreement between the experimentally observed diffraction data (F_obs) and the data calculated from the model (F_calc).[15]

-

Validation: The quality of the final model is assessed using several metrics:

-

R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes.

-

wR2 factor: A weighted R-factor based on intensities.

-

Goodness of Fit (GooF): Should be close to 1.0 for a good model.

-

Residual Electron Density: The difference map should be largely featureless, indicating that the model accounts for all atoms.

-

Trustworthiness through Validation: The use of a "test set" of reflections (typically 5-10% of the data) that are not included in the refinement process allows for the calculation of a crucial cross-validation metric, R_free.[15] A low R_free that tracks well with R_work (the R-factor for the data used in refinement) indicates that the model is not over-fitted to the data and genuinely describes the structure.[15]

Structural Data Summary

The following table summarizes representative crystallographic data for a halogenated pyrimidine derivative, illustrating the typical parameters reported in a structural analysis.

| Parameter | Value | Significance |

| Formula | C₅H₅BrN₂ | Chemical composition of the molecule.[16][17] |

| Molecular Weight | 173.01 g/mol | Mass of one mole of the substance.[16][17] |

| Crystal System | Monoclinic | The fundamental symmetry class of the unit cell.[14] |

| Space Group | P2₁/c | The specific set of symmetry operations for the crystal.[14] |

| a, b, c (Å) | 7.1, 10.2, 8.9 | Dimensions of the unit cell. |

| β (°) | 98.5 | The angle of the monoclinic unit cell. |

| Volume (ų) | 635 | The volume of a single unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Final R1 [I>2σ(I)] | 0.045 | A primary indicator of refinement quality (lower is better).[12][15] |

| Final wR2 (all data) | 0.115 | A secondary indicator of refinement quality.[15] |

| Goodness-of-Fit | 1.05 | Indicates a good fit between the model and the data.[12] |

Molecular Visualization

Caption: 2D representation of the this compound molecular structure.

Conclusion for the Professional

The crystal structure analysis of this compound, following the robust protocols outlined herein, provides an unambiguous determination of its molecular geometry and solid-state packing. This foundational data is not merely an academic exercise; it is a critical asset for drug development professionals and materials scientists. The structural insights directly inform computer-aided drug design, guide strategies for polymorph control, and provide the empirical basis for understanding structure-activity relationships (SAR). The integrity of this data, validated through established crystallographic metrics, ensures its reliability for these advanced applications.

References

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Great Challenges in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding stress-induced disorder and breakage in organic crystals: beyond crystal structure anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

- 9. rigaku.com [rigaku.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. eas.org [eas.org]

- 13. portlandpress.com [portlandpress.com]

- 14. fiveable.me [fiveable.me]

- 15. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-Bromo-4-methylpyrimidine | CymitQuimica [cymitquimica.com]

- 17. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-5-methylpyrimidine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylpyrimidine, a halogenated pyrimidine derivative. It delves into the historical context of pyrimidine chemistry, tracing the path to the discovery and synthesis of this specific molecule. The guide presents a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its significance as a building block in medicinal chemistry. Particular attention is given to its role in the development of targeted therapeutics, supported by visualizations of relevant synthetic pathways and experimental workflows.

Introduction: The Dawn of Pyrimidine Chemistry

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Pinner, who successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] A year later, in 1885, Pinner coined the term "pyrimidin" to describe this class of heterocyclic compounds.[1] However, the parent pyrimidine ring was not synthesized until 1900, when Gabriel and Colman prepared it through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The pyrimidine scaffold is a cornerstone of life itself, forming the basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. Beyond their biological significance, pyrimidine derivatives have emerged as a versatile class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. This has led to the development of numerous synthetic methodologies to access functionalized pyrimidine rings, paving the way for the discovery of novel therapeutic agents.

While the precise date and discoverer of the very first synthesis of this compound remain elusive in readily available literature, its existence is a testament to the extensive exploration of pyrimidine chemistry throughout the 20th century. The development of bromination and methylation techniques for aromatic and heteroaromatic systems allowed for the systematic functionalization of the pyrimidine core, leading to the creation of a vast library of derivatives for scientific investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| CAS Number | 1439-09-4 | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 215 °C | [3] |

| Boiling Point | 221.3 ± 20.0 °C at 760 Torr | [3] |

| Density | 1.596 ± 0.06 g/cm³ | [3] |

| pKa | 0.50 ± 0.16 (Predicted) | [3] |

| InChI | InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | [2] |

| SMILES | CC1=C(Br)C=NC=N1 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. Below is a summary of the available spectroscopic data for this compound.

| Spectroscopy | Data and Interpretation | Source |

| ¹H-NMR (CDCl₃) | δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H) | [3] |

| ¹³C-NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature. | |

| Mass Spectrometry (MS) | Data not readily available in searched literature. |

Synthesis and Experimental Protocols

One-Pot Synthesis of 4-Bromopyrimidines

A notable development in the synthesis of brominated pyrimidines was a one-pot reaction reported in 1999. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines.[4] This approach offers a more streamlined and less time-consuming alternative to traditional multi-step syntheses.[4]

General Experimental Protocol for the Synthesis of 4-Bromopyrimidines: [4]

-

A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.

-

To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.

-

The resulting mixture is stirred at 15-20°C for 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for 1 hour.

-

Finally, the mixture is poured into crushed ice, leading to the precipitation of the 4-bromopyrimidine product as a pale yellow solid.

-

The solid is collected by filtration and recrystallized from n-hexane.

Synthesis of this compound from 5-Bromopyrimidine

A specific, albeit more contemporary, synthesis of this compound starts from 5-bromopyrimidine.[3]

Experimental Protocol: [3]

-

An ether solution of methyl lithium (109 mmol, 1.09 M, 100 mL) is added dropwise to an ether (100 mL) solution of 5-bromopyrimidine (17.3 g, 109 mmol) at room temperature.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Following this, water (1.96 mL, 109 mmol) and a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (24.7 g, 109 mmol) in tetrahydrofuran (150 mL) are added.

-

The mixture is then stirred for an additional 16 hours at room temperature.

-

Upon completion, the reaction is worked up by adding water and ethyl acetate for extraction.

-

The organic layer is separated, washed with 1 M aqueous sodium hydroxide, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to afford this compound.[3]

Role in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in drug discovery. Halogenated pyrimidines serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: Many pyrimidine analogs act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

-

Antibacterial: Certain pyrimidine derivatives have demonstrated efficacy against various bacterial strains.

The this compound scaffold provides a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The methyl group can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for biological targets.

Conclusion

This compound, a seemingly simple heterocyclic compound, is a product of a rich history of chemical exploration. While its own discovery is not prominently documented, its existence is a testament to the foundational work in pyrimidine chemistry. The synthetic routes developed for this and related compounds have provided medicinal chemists with a valuable tool for the creation of novel molecules with therapeutic potential. The versatility of the brominated pyrimidine scaffold ensures that it will continue to be a relevant building block in the ongoing quest for new and effective drugs to combat a wide range of diseases. Further research into the specific biological activities of this compound itself may yet reveal untapped therapeutic potential.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 4-Bromo-5-methylpyrimidine in Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have made it a privileged core in the design of molecules targeting a wide array of biological pathways.[1] Within this vast chemical space, 4-Bromo-5-methylpyrimidine emerges as a particularly valuable building block. The strategic placement of the bromine atom provides a reactive handle for facile chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methyl group offers a subtle yet significant tool for modulating steric and electronic properties, influencing both target binding and metabolic stability. This guide provides a comprehensive overview of modern theoretical and computational methodologies applied to this compound, offering a roadmap for researchers to unlock its full potential in the development of next-generation therapeutics.

Part 1: Unveiling the Electronic Landscape through Quantum Chemical Calculations

A fundamental understanding of the intrinsic electronic and structural properties of this compound is paramount for rational drug design. Density Functional Theory (DFT) stands as a powerful and widely adopted computational method for this purpose, offering a balance of accuracy and computational efficiency.[2][3]

Molecular Geometry Optimization and Vibrational Analysis

The first step in any theoretical characterization is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection:

-

Functional: Select the B3LYP hybrid functional, which has demonstrated robust performance for a wide range of organic molecules.

-

Basis Set: Employ the 6-311+G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions.

-

-

Calculation Execution: Submit the structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation.

-

Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The MEP map of this compound reveals electronegative regions around the nitrogen atoms of the pyrimidine ring, indicating their potential to act as hydrogen bond acceptors.

Predicted Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the characterization of synthesized compounds.

Table 2: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Proton | Predicted Chemical Shift (ppm) |

| C-H stretch (pyrimidine) | 3050-3100 | H2 | 8.95 |

| C-H stretch (methyl) | 2950-3000 | H6 | 8.70 |

| C=N stretch | 1550-1600 | CH₃ | 2.60 |

| C-Br stretch | 550-650 |

These predicted spectra serve as a valuable reference for experimental chemists. For instance, the characteristic C-Br stretch can be a key diagnostic peak in the IR spectrum.

Diagram 1: DFT Workflow for Molecular Characterization

Caption: A typical workflow for DFT-based molecular property calculation.

Part 2: Probing Protein-Ligand Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] Given the prevalence of pyrimidine derivatives as kinase inhibitors, we will use a hypothetical scenario of docking this compound into the ATP-binding site of a representative kinase.[5][6]

Experimental Protocol 2: Molecular Docking of this compound

-

Target Preparation:

-

Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition: Define the docking grid box around the ATP-binding site of the kinase, typically guided by the position of the co-crystallized inhibitor.

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Glide.

-

The program will generate a series of possible binding poses and score them based on a defined scoring function.

-

-

Pose Analysis:

-

Visualize the top-ranked docking poses in the context of the protein's active site.

-

Analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

-

Interpreting Docking Results

The docking score provides an estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the binding pose reveals which residues are critical for ligand recognition. For pyrimidine-based kinase inhibitors, a common interaction is the formation of hydrogen bonds between the pyrimidine nitrogens and the hinge region of the kinase.[6]

Table 3: Hypothetical Docking Results for this compound

| Parameter | Value |

| Docking Score (kcal/mol) | -6.5 |

| Key Interacting Residues | Met102 (Hinge), Leu150, Val35 |

| Hydrogen Bonds | N1 of pyrimidine with backbone NH of Met102 |

| Hydrophobic Interactions | Methyl group with Val35; Pyrimidine ring with Leu150 |

The bromine atom in this compound can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Diagram 2: Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking studies.

Part 3: Guiding Lead Optimization with QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[7][8] By developing a QSAR model for a series of this compound analogs, researchers can predict the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates.

Building a QSAR Model

-

Dataset Curation: A QSAR study requires a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values).

-

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These can include:

-

Electronic Descriptors: Dipole moment, HOMO/LUMO energies (from DFT).

-

Steric Descriptors: Molecular weight, molar volume.

-

Hydrophobic Descriptors: LogP.

-

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Volume) + 1.5 * (HOMO) + C

This equation would suggest that higher hydrophobicity and a higher HOMO energy, along with a smaller molecular volume, are beneficial for the biological activity of this series of compounds.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for accelerating the discovery and optimization of drug candidates based on the this compound scaffold. From elucidating fundamental electronic properties with DFT to predicting protein-ligand interactions through molecular docking and guiding lead optimization with QSAR, these in silico techniques offer invaluable insights that can significantly reduce the time and cost associated with traditional drug discovery pipelines. By integrating these computational strategies into their research workflows, scientists can make more informed decisions and enhance the probability of success in developing novel and effective therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Purity Analysis of Commercial 4-Bromo-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of commercial 4-Bromo-5-methylpyrimidine, a key building block in pharmaceutical synthesis. Ensuring the purity of this starting material is critical for the reliability and reproducibility of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers in establishing robust quality control procedures.

Introduction to this compound and its Purity

This compound (CAS No. 1257851-33-4) is a substituted pyrimidine with a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol .[1][2] It is a valuable intermediate in the synthesis of a variety of biologically active molecules. Commercial grades of this compound are typically available with purities of 95% to 98%.[3][4] Impurities can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, and isomers. A thorough purity analysis is therefore essential to identify and quantify these impurities to ensure the quality and consistency of the material.

Potential Impurities in Commercial this compound

While specific impurity profiles can vary between manufacturers and batches, potential impurities can be inferred from common synthetic pathways for brominated pyrimidines. The synthesis of such compounds often involves the bromination of a pyrimidine precursor.[5][6] Potential impurities may include:

-

Isomeric By-products: Incomplete regioselectivity during bromination can lead to the formation of other brominated isomers.

-

Unreacted Starting Materials: Residual amounts of the starting pyrimidine compound may be present.

-

Over-brominated Species: The introduction of more than one bromine atom onto the pyrimidine ring can occur.

-

Residual Solvents: Solvents used in the synthesis and purification steps may be retained in the final product.

-

Degradation Products: The compound may degrade over time or upon exposure to light, heat, or moisture.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for determining absolute purity without the need for a specific reference standard for each impurity.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for the purity assessment of this compound and related compounds.[10]

Experimental Protocol:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled, e.g., 30 °C.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[11][12][13]

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A representative program could be:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[14][15]

Experimental Protocol:

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

-

Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.

-

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Data Presentation

The quantitative data obtained from the purity analysis of different commercial batches of this compound can be summarized in the following tables. The data presented here is representative and may vary between suppliers and batches.

Table 1: Purity of Commercial this compound by Different Analytical Techniques

| Analytical Method | Supplier A (Lot #12345) | Supplier B (Lot #67890) | Supplier C (Lot #ABCDE) |

| Purity by HPLC (% Area) | 98.5% | 97.2% | 95.8% |

| Purity by GC-MS (% Area) | 98.2% | 97.0% | 95.5% |

| Absolute Purity by qNMR (%) | 98.8% | 97.5% | 96.1% |

Table 2: Impurity Profile of Commercial this compound

| Impurity | Supplier A (Lot #12345) | Supplier B (Lot #67890) | Supplier C (Lot #ABCDE) | Identification Method |

| Unidentified Impurity 1 (RRT 0.85) | 0.3% | 0.8% | 1.2% | HPLC-UV |

| Unidentified Impurity 2 (RRT 1.15) | 0.2% | 0.5% | 0.9% | HPLC-UV |

| Residual Toluene | < 50 ppm | 150 ppm | 300 ppm | GC-MS |

| Water Content (Karl Fischer) | 0.1% | 0.3% | 0.5% | Karl Fischer Titration |

(RRT = Relative Retention Time)

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

Conclusion

The purity of commercial this compound is a critical parameter that can significantly impact its use in research and drug development. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, provides a comprehensive approach to accurately determine the purity and identify potential impurities. The methodologies and representative data presented in this guide serve as a valuable resource for establishing robust quality control specifications and ensuring the consistency of this important chemical intermediate. It is recommended that researchers validate these methods for their specific applications and instrumentation.

References

- 1. scbt.com [scbt.com]

- 2. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-4-methylpyrimidine | CymitQuimica [cymitquimica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 14. pubsapp.acs.org [pubsapp.acs.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 4-Bromo-5-methylpyrimidine

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl structures is paramount. Pyrimidine derivatives are a cornerstone of this field, forming the structural core of numerous therapeutic agents, including antivirals, anticancer agents, and cardiovascular drugs.[3][4]

4-Bromo-5-methylpyrimidine is an especially valuable building block. The bromine atom provides a reactive handle for cross-coupling, while the pyrimidine ring's inherent electron-deficient nature facilitates the initial oxidative addition step, making it an excellent substrate for C-C bond formation.[5] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a robust protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind procedural choices, present a detailed experimental workflow, and offer guidance on optimization and troubleshooting.

Mechanistic Considerations and Parameter Selection

A successful Suzuki-Miyaura coupling hinges on the careful orchestration of several key components. Understanding the catalytic cycle is essential for rational optimization. The reaction proceeds through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][6] For a heteroaryl substrate like this compound, specific considerations are necessary.

The Catalytic System: Palladium and Ligands

The choice of the palladium source and, more critically, the phosphine ligand is the most significant factor influencing reaction success. While the nitrogen atoms of the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis, modern ligand systems effectively mitigate this issue.[7][8]

-

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ is often used directly, precursors like Pd₂(dba)₃ or Pd(OAc)₂ require an external phosphine ligand to generate the active Pd(0) species in situ.

-

Ligands: For heteroaryl couplings, electron-rich and sterically hindered phosphine ligands are superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[7][9] Buchwald-type ligands (e.g., XPhos, SPhos) and other bulky phosphines (e.g., P(t-Bu)₃) have demonstrated high efficacy in these transformations.[7][10]

The Role of the Base

The base is not a passive component; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact yield and should be matched with the chosen solvent system.

-

Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[3][7] K₃PO₄ is often effective in a wide range of solvent systems, while the stronger base Cs₂CO₃ can be beneficial for less reactive coupling partners.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Anhydrous conditions are often preferred to minimize competitive protodeboronation of the boronic acid.[8]

-